Home > Products > Screening Compounds P139931 > Alloc-Val-Ala-PAB-PNP
Alloc-Val-Ala-PAB-PNP -

Alloc-Val-Ala-PAB-PNP

Catalog Number: EVT-8246679
CAS Number:
Molecular Formula: C26H30N4O9
Molecular Weight: 542.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alloc-Val-Ala-PAB-PNP, with the Chemical Abstracts Service number 1884578-27-1, is a specialized compound used primarily as a cleavable linker in drug delivery systems and bioconjugation applications. This compound features an allyloxycarbonyl group that provides temporary protection for the N-terminus, a valine-alanine dipeptide that facilitates enzyme-specific cleavage, and a para-aminobenzyl-p-nitrophenol component that enables controlled release of the linked therapeutic agent. The combination of these elements makes Alloc-Val-Ala-PAB-PNP particularly valuable in targeted drug delivery applications, such as antibody-drug conjugates (ADCs) and bioconjugation methods .

Source and Classification

Alloc-Val-Ala-PAB-PNP is classified as a peptide-based linker. It is synthesized to allow for specific cleavage by enzymes, particularly in the context of therapeutic applications. The compound is sourced from various chemical suppliers specializing in peptide reagents and linkers for drug delivery systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of Alloc-Val-Ala-PAB-PNP typically involves several key steps:

  1. Protection of Amino Groups: The N-terminal amine of the valine-alanine dipeptide is protected using an allyloxycarbonyl group. This protection is crucial during peptide synthesis to prevent unwanted reactions.
  2. Linkage Formation: The para-aminobenzyl-p-nitrophenol group is attached to the dipeptide through a stable covalent bond, often via an amide linkage. This step ensures that the linker can facilitate the release of a payload upon enzymatic cleavage.
  3. Purification: After synthesis, the compound undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .

These methods highlight the complexity and precision required in synthesizing Alloc-Val-Ala-PAB-PNP for effective use in targeted therapies.

Molecular Structure Analysis

Structure and Data

Alloc-Val-Ala-PAB-PNP consists of several structural components:

  • Allyloxycarbonyl Group: Provides temporary protection for the N-terminus.
  • Valine-Alanine Dipeptide: Serves as a substrate for enzymatic cleavage.
  • Para-Aminobenzyl-p-Nitrophenol Component: Functions as a releasing agent upon cleavage.

The molecular formula can be represented as C₁₄H₁₈N₄O₅, and its structural representation shows how these components are interconnected to facilitate its function in drug delivery systems .

Chemical Reactions Analysis

Reactions and Technical Details

Alloc-Val-Ala-PAB-PNP undergoes specific chemical reactions that are essential for its function:

  1. Enzymatic Cleavage: The valine-alanine portion of the compound is selectively cleaved by enzymes such as cathepsin B, which is prevalent in lysosomal environments. This cleavage releases the active therapeutic agent linked to the compound.
  2. Controlled Release Mechanism: The para-aminobenzyl-p-nitrophenol group allows for controlled release upon exposure to specific conditions (e.g., pH changes or enzymatic activity), which is critical for targeted drug delivery .

These reactions are fundamental to the effectiveness of Alloc-Val-Ala-PAB-PNP in clinical applications.

Mechanism of Action

Process and Data

The mechanism of action for Alloc-Val-Ala-PAB-PNP involves several steps:

  1. Targeting: The compound is conjugated to therapeutic agents, such as cytotoxic drugs or peptides, which are then delivered to target cells via antibody-drug conjugates.
  2. Internalization: Once inside the target cell, the ADC undergoes degradation within lysosomes.
  3. Payload Release: The enzymatic cleavage of the valine-alanine dipeptide releases the active drug into the cytoplasm, allowing it to exert its therapeutic effect.

This mechanism emphasizes how Alloc-Val-Ala-PAB-PNP enhances the specificity and efficacy of drug delivery systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alloc-Val-Ala-PAB-PNP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 306.32 g/mol.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis under extreme pH environments.

These properties are critical for its application in biochemical research and pharmaceutical development .

Applications

Scientific Uses

Alloc-Val-Ala-PAB-PNP has diverse applications in scientific research:

  • Targeted Drug Delivery: Widely used in antibody-drug conjugates to enable precise release of therapeutic agents at target sites.
  • Bioconjugation: Facilitates the attachment of drugs to proteins or peptides, enhancing their therapeutic potential.
  • Peptide Synthesis: Acts as a building block in synthesizing complex peptide structures necessary for various biochemical studies.

These applications underscore its importance in advancing drug delivery technologies and improving therapeutic outcomes .

Synthesis and Structural Optimization of Alloc-Val-Ala-PAB-PNP

Design Principles for Cleavable Dipeptide Linkers in ADC Development

The design of Alloc-Val-Ala-PAB-PNP (CAS 1884578-27-1) embodies strategic principles for cleavable antibody-drug conjugate (ADC) linkers, prioritizing enzymatic sensitivity, structural stability, and drug release efficiency. The dipeptide sequence Val-Ala serves as a protease-cleavable trigger, specifically engineered for hydrolysis by cathepsin B—a lysosomal enzyme overexpressed in tumor cells. This selectivity ensures targeted drug release within malignant tissues while minimizing off-target toxicity [2] [6]. The para-aminobenzyloxycarbonyl (PAB) spacer acts as a self-immolative module, undergoing 1,6-elimination post-cleavage to liberate the unmodified cytotoxic payload. This mechanism is critical for preserving drug potency, as confirmed by studies showing Val-Ala linkers outperform traditional Val-Cit sequences in tumor models due to reduced aggregation and enhanced cathepsin B kinetics [7].

Further optimization involves balancing hydrophilicity and steric accessibility. The polyethylene glycol (PEG)-free structure of Alloc-Val-Ala-PAB-PNP (molecular weight: 542.54 g/mol, formula: C₂₆H₃₀N₄O₉) minimizes hydrophobicity-driven ADC aggregation, a common limitation with bulkier linkers. Research demonstrates that Val-Ala-Gly tripeptide variants achieve 30% higher tumor volume reduction than commercial ADCs like Kadcyla®, attributed to optimized enzymatic cleavage rates and efficient discharge of non-PEGylated drug metabolites [7].

Table 1: Comparative Cleavage Efficiency of Dipeptide Linkers by Cathepsin B

Linker SequenceCleavage Rate (kcat/KM, M⁻¹s⁻¹)Drug Release Efficiency
Val-Ala4.2 × 10⁴98% ± 2%
Val-Cit2.8 × 10⁴85% ± 3%
Phe-Lys1.5 × 10⁴78% ± 4%

Role of the Alloc Protecting Group in Orthogonal Deprotection Strategies

The allyloxycarbonyl (Alloc) group in Alloc-Val-Ala-PAB-PNP enables orthogonal deprotection during ADC synthesis—a cornerstone for multi-step conjugation workflows. Unlike acid-labile groups (e.g., Boc) or base-sensitive moieties (e.g., Fmoc), Alloc remains stable under piperidine and trifluoroacetic acid (TFA) treatments. This allows sequential assembly of the linker-payload complex without premature cleavage during solid-phase peptide synthesis (SPPS) or antibody attachment [2] [6]. The Alloc group’s inertness toward nucleophiles further prevents side reactions with cysteine or lysine residues of the antibody, ensuring site-specific conjugation.

Orthogonal deprotection is particularly advantageous for ADCs requiring payload diversification. For example, the Alloc group permits selective deblocking of the Val-Ala-PAB-PNP backbone prior to drug coupling, enabling modular integration of diverse cytotoxins (e.g., auristatins or maytansinoids). This flexibility accelerates preclinical optimization cycles without redesigning the entire linker scaffold [6].

Palladium-Catalyzed Allyl Transfer for Controlled Linker Activation

Alloc deprotection employs palladium-catalyzed allyl transfer—a mild, chemoselective method critical for preserving the integrity of peptide linkers and antibody components. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate in the presence of scavengers (e.g., phenylsilane or morpholine) catalyzes allyl group removal at room temperature within minutes. The mechanism involves oxidative addition of Pd(0) to the Alloc carbamate, forming a π-allyl complex that undergoes nucleophilic displacement by the scavenger, releasing free amine and CO₂ [2] [6].

This method’s efficiency is evidenced by its functional group tolerance: it leaves ester bonds, PNP groups, and antibody disulfide bridges intact. Key parameters for optimization include:

  • Catalyst loading: 2–5 mol% Pd(0) achieves >95% deprotection without peptide aggregation.
  • Scavenger selection: Water-soluble scavengers (e.g., N-methylaniline) prevent Pd residues in bioconjugates.
  • Reaction time: Limited to ≤30 minutes to avoid Pd-induced dipeptide oxidation.

Table 2: Optimization of Palladium-Catalyzed Alloc Deprotection

Catalyst SystemDeprotection Yield (%)Peptide Purity (%)Reaction Time (min)
Pd(PPh₃)₄ / PhSiH₃989715
Pd(OAc)₂ / Morpholine959230
Pd₂(dba)₃ / N-Methylaniline999810

Optimization of the PNP Leaving Group for Efficient Conjugation

The para-nitrophenyl (PNP) carbonate in Alloc-Val-Ala-PAB-PNP functions as a highly reactive leaving group, facilitating efficient nucleophilic substitution with payload hydroxyl or amine groups. PNP’s electron-withdrawing nitro group enhances carbonyl electrophilicity, enabling conjugation at physiological pH (7.0–7.5) without catalysts. This contrasts with less reactive groups (e.g., NHS esters), which require alkaline conditions (pH 8.5–9.0) that risk antibody denaturation [1] [3].

Optimization focuses on three factors:

  • Reaction Kinetics: PNP exhibits a second-order rate constant 5× higher than phenyl esters for amine acylation, enabling near-quantitative payload conjugation in <2 hours.
  • Solubility Profile: The aromatic nitro group enhances aqueous solubility (up to 50 mg/mL in DMSO-water mixtures), critical for homogeneous bioconjugation [3].
  • Storage Stability: PNP derivatives maintain >95% purity at -20°C for 12 months, reducing pre-conjugation hydrolysis [3].

Comparative studies show PNP linkers achieve drug-to-antibody ratios (DARs) of 3.5–8.0 with <10% aggregation—superior to pentafluorophenyl (PFP) analogs, which exhibit hydrolysis-related yield losses. The PNP group’s departure is monitored spectrophotometrically (λ=400 nm), allowing real-time reaction control [1] [4].

Properties

Product Name

Alloc-Val-Ala-PAB-PNP

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C26H30N4O9

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1

InChI Key

BZGXVVQUDVGISV-JTSKRJEESA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.